molecular formula C17H13Br2N3O3 B11072074 4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11072074
M. Wt: 467.1 g/mol
InChI Key: TUWNNHHQMYJQSH-UHFFFAOYSA-N
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Description

4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound characterized by the presence of bromine atoms and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromobenzohydrazide. This intermediate is then reacted with 1-(4-bromophenyl)-2,5-dioxopyrrolidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual bromine substitution and the presence of a pyrrolidin-3-yl group make it particularly interesting for various applications .

Properties

Molecular Formula

C17H13Br2N3O3

Molecular Weight

467.1 g/mol

IUPAC Name

4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H13Br2N3O3/c18-11-3-1-10(2-4-11)16(24)21-20-14-9-15(23)22(17(14)25)13-7-5-12(19)6-8-13/h1-8,14,20H,9H2,(H,21,24)

InChI Key

TUWNNHHQMYJQSH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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